molecular formula C15H23N3O4 B554271 (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate CAS No. 17083-21-5

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate

Cat. No.: B554271
CAS No.: 17083-21-5
M. Wt: 309.36 g/mol
InChI Key: OFQLPRSPFCCGLP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butoxy group, a hydrazinyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The tert-butyloxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amino acid can then undergo further reactions to introduce the hydrazinyl and carbamate groups.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butyloxycarbonyl group . This method offers advantages in terms of scalability and environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amines or alcohols.

Scientific Research Applications

(S

Properties

IUPAC Name

benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQLPRSPFCCGLP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427174
Record name (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-21-5
Record name (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.